1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a 4-bromophenylmethyl substituent at the 1-position and a 3,4-difluorophenylamide group at the 3-position. Its molecular formula is C₁₉H₁₄BrF₂N₂O₂, with a molecular weight of 427.23 g/mol.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-14-7-8-16(21)17(22)10-14/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZABHKAIFFZABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various bioactive molecules.
Mode of Action
It’s known that similar compounds interact with their targets through various chemical reactions, leading to changes in the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related dihydropyridine carboxamides and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and biological relevance. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight and Lipophilicity: The target compound’s 4-bromophenylmethyl group increases molecular weight (~427 g/mol) compared to non-brominated analogs (e.g., 307 g/mol in ). The 3,4-difluorophenylamide group contributes to higher lipophilicity (logP ~3.5 estimated) compared to mono-fluorinated or non-fluorinated analogs, which could enhance blood-brain barrier penetration .
Structural Flexibility and Conformation :
- The dihydropyridine core in the target compound allows π-conjugation across the amide bridge, similar to N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , which adopts a near-planar conformation (dihedral angle: 8.38°) due to extended π-systems .
- In contrast, FE@SNAP () features a tetrahydropyrimidine core with a methoxymethyl group, introducing conformational rigidity that may optimize receptor binding .
Biological Relevance :
- FE@SNAP and related MCHR1 antagonists () demonstrate the importance of 3,4-difluorophenyl and methoxymethyl groups in CNS-targeted activity, suggesting the target compound may share similar pharmacokinetic profiles .
- The spiro[indole-thiazolidine] core in V012-1626 () highlights structural diversity in screening compounds, though its complex scaffold may reduce synthetic accessibility compared to the target compound .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 2-chloronicotinic acid derivatives with substituted anilines, analogous to the method described for N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (). This route requires purification via column chromatography and crystallization from methanol . In contrast, FE@SNAP () employs multi-step functionalization (e.g., fluoroethylation), which increases synthetic complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
